

# Application Notes & Protocols: Accelerating Therapeutic Development for Neurodegenerative Disorders

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to key methodologies and strategic considerations in the preclinical development of therapeutics for neurodegenerative disorders (NDs), including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). It integrates field-proven insights with detailed, validated protocols to empower researchers in their quest for effective treatments.

## Introduction: Navigating the Complexity of Neurodegeneration

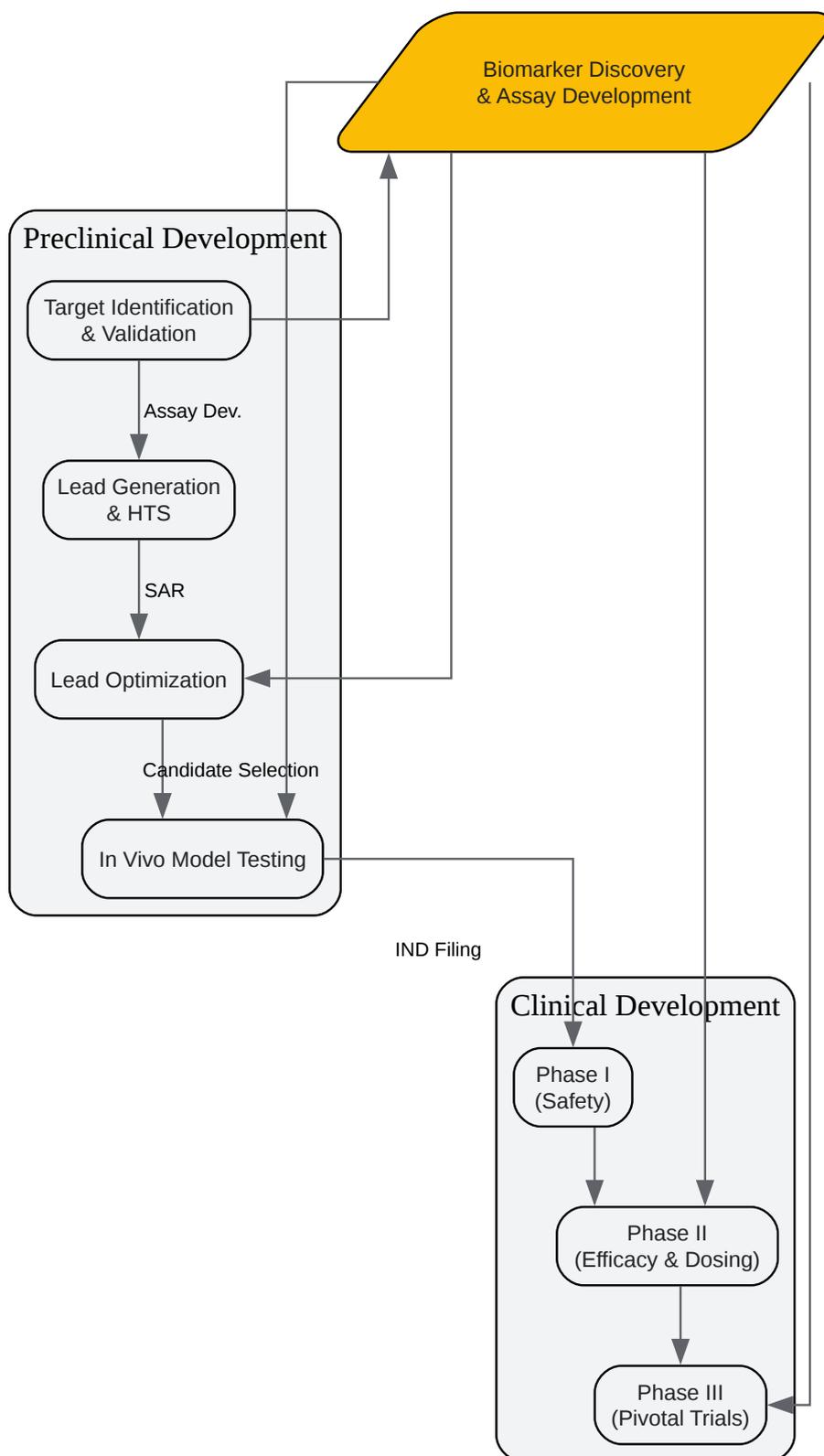
Neurodegenerative disorders represent one of the most significant medical challenges of our time. Characterized by the progressive loss of structure and function of neurons, these diseases lead to devastating cognitive and motor impairments.<sup>[1]</sup> Despite decades of research, the intricate pathology, the challenge of crossing the blood-brain barrier (BBB), and the limitations of preclinical models have resulted in high clinical trial failure rates.<sup>[2][3]</sup>

The development of effective therapies hinges on a multi-faceted approach that combines physiologically relevant disease models, robust screening assays, and innovative therapeutic

modalities. This guide is structured to walk researchers through this complex landscape, from foundational cellular models to the application of cutting-edge therapeutic strategies, emphasizing the causal logic behind experimental choices to ensure scientific rigor and translatability.

## **The Therapeutic Development Pipeline: An Integrated Workflow**

The path from a novel concept to a clinical candidate for a neurodegenerative disease is a rigorous, multi-stage process. It begins with identifying a valid biological target and progresses through extensive preclinical validation to demonstrate safety and a plausible mechanism of action before human trials can be initiated. The inefficiencies in the traditional, linear approach to clinical trials have highlighted the need for more adaptive and integrated preclinical-to-clinical strategies.[4]



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Caption: High-level workflow for neurodegenerative disease drug discovery.

## Section 1: Foundational In Vitro Models for Neurodegeneration

The foundation of any drug discovery program is a robust and relevant in vitro model. The choice of model is critical, as it dictates the quality and translatability of the data generated. While traditional 2D cell cultures are useful for high-throughput screening, 3D models and iPSC-derived cultures offer greater physiological relevance by mimicking the complex microenvironment of the brain.[5]

Model Type	Key Advantages	Key Limitations	Primary Applications
Immortalized Cell Lines (2D)	High-throughput, low cost, highly reproducible.	Genetically drifted, lack complex neuronal morphology and function.	Initial HTS, target validation, toxicity screens.
Primary Neurons	Represent native neuronal biology well.	Limited supply, batch-to-batch variability, ethical considerations.	Mechanism of action studies, electrophysiology.
iPSC-Derived Neurons/Glia	Patient-specific genetics, unlimited supply, co-culture possibilities.	Technically demanding, expensive, maturity state can be variable.	Disease modeling, personalized medicine screening, cell therapy development.
3D Organoids	Recapitulate tissue architecture, cell-cell interactions, and some developmental processes.[6]	Can be variable, often lack vascularization and a BBB mimic, higher cost.[6]	Developmental neurotoxicity, complex disease modeling, pathway analysis.

### Protocol 1: Generation and Validation of iPSC-Derived Motor Neuron Cultures for ALS Research

Principle: This protocol details the differentiation of human induced pluripotent stem cells (iPSCs) into motor neurons (MNs). This "disease-in-a-dish" model allows for the study of ALS-

specific cellular phenotypes and provides a platform for screening neuroprotective compounds. The causality behind this choice is that iPSCs from ALS patients carry the relevant genetic mutations, allowing researchers to model the disease with high fidelity.

#### Materials:

- Cryopreserved human iPSCs (e.g., from an ALS patient with a known mutation or a healthy control).
- mTeSR™1 or equivalent stem cell maintenance medium.
- Matrigel®-coated culture plates.
- ReLeSR™ or equivalent passaging reagent.
- Differentiation Media: A series of specialized media containing small molecules and growth factors (e.g., SB431542, LDN193189, Retinoic Acid, Purmorphamine, BDNF, GDNF).
- Validation Reagents: Primary antibodies against pluripotency markers (OCT4, SOX2) and motor neuron markers (ISL1, HB9, ChAT), and pan-neuronal markers (Tuj1, MAP2). Secondary antibodies conjugated to fluorophores. DAPI for nuclear staining.

#### Step-by-Step Procedure:

- iPSC Thawing and Maintenance: Thaw and culture iPSCs on Matrigel-coated plates in mTeSR1 medium. Maintain pluripotency by passaging aggregates with ReLeSR when colonies reach ~80% confluency.
  - Expert Insight: Maintaining high-quality, undifferentiated iPSCs is paramount. Spontaneous differentiation will lead to heterogeneous and unreliable downstream results. Regularly perform quality control by staining for pluripotency markers.
- Neural Induction (Day 0-5): When iPSCs reach 90-100% confluency, switch to a dual SMAD inhibition medium containing SB431542 and LDN193189 to induce neural fate.
- Motor Neuron Progenitor Patterning (Day 6-12): Transition the cells to a medium containing Retinoic Acid and Purmorphamine to pattern the neural progenitors towards a spinal cord,

motor neuron identity.

- Motor Neuron Differentiation and Maturation (Day 13+): Dissociate the progenitors and re-plate them on new Matrigel-coated plates in a maturation medium containing neurotrophic factors like BDNF and GDNF.
- Validation of Differentiation: At Day 21-28, fix a subset of the cultures for immunocytochemistry (ICC).
  - Stain for key motor neuron transcription factors (ISL1, HB9) and mature markers (ChAT).
  - Co-stain with pan-neuronal markers (Tuj1, MAP2) to assess overall neuronal morphology and DAPI for cell counting.
  - Self-Validation: A successful differentiation will show >70% of DAPI-positive cells are also positive for Tuj1, and of those, >50% co-express ISL1/HB9. The presence of ChAT indicates functional maturation.

## Section 2: Therapeutic Strategies and Screening Protocols

The development of therapies for NDs has evolved beyond single-target small molecules to embrace a range of advanced modalities.[7]

### A. Small Molecule Therapeutics

Small molecules remain a cornerstone of ND drug development, with strategies targeting protein aggregation, neuroinflammation, and oxidative stress.[8][9] For example, Tramiprosate is a small molecule designed to bind to soluble amyloid-beta, thereby inhibiting its aggregation in the brain.[10]

#### Protocol 2: In Vitro Thioflavin T (ThT) Assay for Screening $\alpha$ -Synuclein Aggregation Inhibitors

Principle: This assay is used to identify small molecules that inhibit the aggregation of  $\alpha$ -synuclein, a key pathological event in Parkinson's disease. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of

amyloid fibrils. The causality is direct: a compound that prevents fibril formation will reduce the ThT fluorescence signal.

#### Materials:

- Recombinant human  $\alpha$ -synuclein monomer.
- Thioflavin T (ThT) stock solution.
- Assay Buffer (e.g., PBS, pH 7.4).
- 384-well black, clear-bottom plates.
- Plate-reading fluorometer with shaking capability (Excitation: ~440 nm, Emission: ~485 nm).
- Test compounds dissolved in DMSO.

#### Step-by-Step Procedure:

- Preparation: Prepare a working solution of  $\alpha$ -synuclein monomer (e.g., 50  $\mu$ M) and ThT (e.g., 10  $\mu$ M) in Assay Buffer.
- Compound Plating: Add test compounds to the 384-well plate to achieve the desired final concentration (e.g., 10  $\mu$ M). Include wells for positive ( $\alpha$ -synuclein only) and negative (buffer only) controls.
- Initiation of Aggregation: Add the  $\alpha$ -synuclein/ThT mixture to all wells.
- Incubation and Reading: Seal the plate and place it in a plate reader set to 37°C. Measure fluorescence every 15 minutes for 48-72 hours, with orbital shaking for 10 seconds before each read.
- Data Analysis:
  - Plot fluorescence intensity versus time for each well. The positive control should show a sigmoidal curve characteristic of amyloid aggregation.

- Calculate the area under the curve (AUC) or the maximum fluorescence intensity for each well.
- Determine the percent inhibition for each compound relative to the positive control.
- Self-Validation: A known aggregator (e.g., pre-formed fibrils as seeds) can be used as a positive control for the assay itself, while a known inhibitor can validate compound screening.

## B. Biologics: Monoclonal Antibodies

Monoclonal antibodies (mAbs) have emerged as a powerful therapeutic class, primarily designed to clear pathogenic protein aggregates.[11] For example, Prasinezumab is a monoclonal antibody designed to target aggregated alpha-synuclein in Parkinson's disease.[12] [13] While early trials have shown mixed results, they have provided invaluable insights into trial design and the timing of therapeutic intervention.[14][15]

### Protocol 3: Assessing Antibody-Mediated Phagocytosis of A $\beta$ Aggregates by iPSC-Derived Microglia

Principle: This protocol quantifies the ability of a therapeutic antibody to enhance the uptake of amyloid-beta (A $\beta$ ) aggregates by microglia, the resident immune cells of the brain. This is a primary mechanism of action for antibodies like Lecanemab and Aducanumab.[11] The assay directly tests the antibody's opsonizing function.

#### Materials:

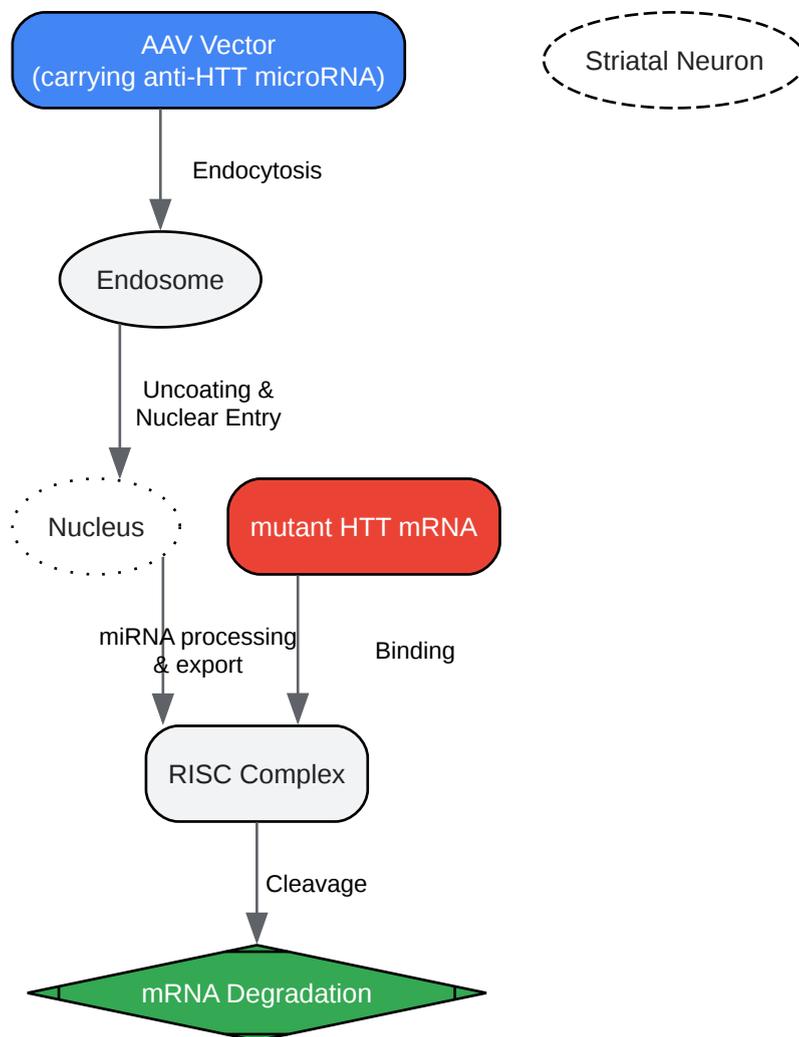
- Mature iPSC-derived microglia.
- Fluorescently labeled synthetic A $\beta$ 42 oligomers or fibrils (e.g., HiLyte™ Fluor 488).
- Test antibody and isotype control antibody.
- Culture medium (e.g., DMEM/F12 with appropriate supplements).
- Trypan Blue solution.
- Flow cytometer or high-content imaging system.

### Step-by-Step Procedure:

- Cell Plating: Plate iPSC-derived microglia in a 96-well plate and allow them to adhere overnight.
- Opsonization: Pre-incubate the fluorescent A $\beta$ 42 aggregates with the test antibody or isotype control at various concentrations for 1 hour at 37°C. This allows antibody-antigen complexes to form.
- Treatment: Add the opsonized A $\beta$ 42 complexes to the microglial cultures.
- Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.
- Signal Quenching: Add Trypan Blue to all wells to quench the fluorescence of any extracellular (non-internalized) A $\beta$  aggregates.
  - Expert Insight: This step is critical for distinguishing between aggregates that are merely bound to the cell surface and those that have been successfully phagocytosed, preventing false-positive results.
- Analysis:
  - Flow Cytometry: Detach the cells and analyze the geometric mean fluorescence intensity (MFI) in the FITC channel.
  - High-Content Imaging: Stain nuclei with Hoechst and acquire images. Quantify the integrated fluorescence intensity per cell.
- Data Interpretation: An effective antibody will show a dose-dependent increase in MFI or integrated intensity compared to the isotype control, indicating enhanced phagocytosis.

## C. Gene Therapy

Gene therapy for NDs aims to correct or compensate for the underlying genetic defect. This often involves using viral vectors, like adeno-associated virus (AAV), to deliver a therapeutic payload, such as a microRNA to silence a toxic gene.<sup>[16]</sup> A leading example is the development of AMT-130, a one-time AAV-based gene therapy delivered directly to the brain to reduce the production of the mutant huntingtin protein in Huntington's disease.<sup>[17][18]</sup>



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Caption: AAV-mediated microRNA silencing of the mutant Huntingtin (HTT) gene.

## D. Cell-Based Therapies

Stem cell therapies for NDs, particularly ALS, are being investigated not primarily for cell replacement, but for their ability to provide trophic support, modulate the immune system, and reduce neuroinflammation.[19][20] Mesenchymal stem cells (MSCs) are a leading candidate due to their paracrine effects, releasing growth factors that support ailing motor neurons.[21] [22]

## Protocol 4: Assessing Neuroprotective Effects of MSCs on Glutamate-Stressed Primary Neurons

Principle: This co-culture assay evaluates the ability of MSCs to protect neurons from excitotoxicity, a key pathological process in ALS. Neurons are stressed with glutamate, and their survival is measured in the presence or absence of MSCs. A positive result suggests the MSCs are secreting neuroprotective factors.

### Materials:

- Primary cortical or motor neurons.
- Human bone marrow-derived MSCs.
- Transwell® inserts (0.4 µm pore size).
- Neuronal culture medium.
- Glutamate stock solution.
- Cell viability assay kit (e.g., CellTiter-Glo® for ATP measurement or a live/dead staining kit).  
[23]

### Step-by-Step Procedure:

- Neuron Plating: Plate primary neurons in a 24-well plate and culture for 7-10 days to allow for maturation.
- MSC Seeding: Seed MSCs onto the Transwell inserts in a separate plate.
- Co-culture Assembly: Transfer the Transwell inserts containing MSCs into the wells with the mature neurons. The 0.4 µm pores allow for the exchange of secreted factors but prevent direct cell-to-cell contact.
  - Expert Insight: The Transwell system is crucial for demonstrating that the protective effect is mediated by secreted, paracrine factors rather than physical contact, which is the hypothesized mechanism of action in vivo.[22]

- Induction of Excitotoxicity: After 24 hours of co-culture, add glutamate to the neuronal medium to a final concentration that induces ~50% cell death in control wells (neurons only).
- Incubation: Incubate for 24 hours.
- Assessment of Neuronal Viability:
  - Remove the Transwell inserts.
  - Perform a cell viability assay on the neurons in the bottom of the wells according to the manufacturer's instructions.
- Data Analysis: Compare the viability of neurons cultured alone (with and without glutamate) to those co-cultured with MSCs (with glutamate). A significant increase in viability in the co-culture condition indicates a neuroprotective effect.
  - Self-Validation: Include a condition where the MSCs are cultured with a known inhibitor of a key trophic factor pathway to probe the mechanism of protection.

## Section 3: Biomarkers and Target Engagement

A significant hurdle in developing ND therapies is confirming that a drug reaches its target in the central nervous system and exerts the desired biological effect.[3] This requires robust target engagement assays and the development of sensitive biomarkers.[24] Biomarkers found in cerebrospinal fluid (CSF) or blood, such as neurofilament light chain (NfL), A $\beta$ 42/40 ratio, and phosphorylated-tau, are becoming essential for diagnosing, staging, and monitoring treatment response in clinical trials.[25][26][27]

### Protocol 5: Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement

Principle: CETSA measures the binding of a compound to its target protein in intact cells or tissues. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. This allows for the confirmation of target engagement in a physiological context.

Materials:

- Cultured cells expressing the target protein.

- Test compound.
- PBS and lysis buffer with protease inhibitors.
- PCR tubes or plate.
- Thermal cycler.
- Equipment for protein quantification (e.g., Western blot or ELISA).

#### Step-by-Step Procedure:

- **Compound Treatment:** Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
- **Heating:** Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
- **Lysis:** Lyse the cells by freeze-thaw cycles or with lysis buffer.
- **Separation of Soluble Fraction:** Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
- **Quantification:** Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target protein using Western blot or an ELISA.
- **Data Analysis:**
  - For each temperature, quantify the amount of soluble target protein.
  - Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
  - **Interpretation:** A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization of the target protein.

## Conclusion

The development of treatments for neurodegenerative disorders is an arduous but advancing field. Success requires an intelligent integration of increasingly sophisticated in vitro models that recapitulate human disease, diverse therapeutic modalities tailored to specific pathogenic mechanisms, and robust assays that can validate target engagement and measure therapeutic response. The protocols and strategies outlined in this guide provide a framework for conducting rigorous, reproducible, and translatable preclinical research. By understanding the causality behind our experimental choices and employing self-validating systems, we can collectively improve the probability of success and bring meaningful therapies to patients in need.

## References

- Vertex AI Search. (n.d.). In vitro Models of Neurodegenerative Diseases - Frontiers.
- PubMed. (n.d.). Animal models of neurodegenerative diseases.
- PMC. (n.d.). New strategies of neurodegenerative disease treatment with extracellular vesicles (EVs) derived from mesenchymal stem cells (MSCs).
- uniQure. (n.d.). Huntington's Disease | Programs & Pipeline.
- PMC. (n.d.). Future of Monoclonal Antibody Therapy in Parkinson's Disease.
- Frontiers. (2022, October 31). Small-molecule drugs development for Alzheimer's disease.
- PMC. (n.d.). Stem cell treatments for amyotrophic lateral sclerosis (ALS): A critical overview of early phase trials.
- Neurotorium. (2025, April 29). Next steps for improving clinical trial outcomes in neurodegenerative disease.
- PMC. (n.d.). Cell death assays for neurodegenerative disease drug discovery.
- DVC Stem. (2025). Stem Cells: ALS Treatment Breakthrough.
- PMC. (2025, September 4). Advances in Neurodegenerative Disease Therapy: Stem Cell Clinical Trials and Promise of Engineered Exosomes.
- Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
- PMC. (2022, August 19). Antioxidant Therapeutic Strategies in Neurodegenerative Diseases.
- PMC. (2022, November 1). Small-molecule drugs development for Alzheimer's disease.
- Proteintech Group. (n.d.). Biomarkers for neurodegenerative disorders.
- The BMJ. (2025, September 26). Huntington's disease: new gene therapy explained.
- Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases.

- UNSW. (2025, September 29). A new treatment for Huntington's disease is genuinely promising – but here's why we still need caution.
- MDPI. (n.d.). Stem Cell Therapy for the Treatment of Amyotrophic Lateral Sclerosis: Comparison of the Efficacy of Mesenchymal Stem Cells, Neural Stem Cells, and Induced Pluripotent Stem Cells.
- ResearchGate. (2025, August 6). Monoclonal Antibody Therapy in Parkinson's Disease - The End?.
- Oxford Academic. (n.d.). Clinical Trials and Drug Development in Neurodegenerative Diseases: Unifying Principles.
- Taylor & Francis eBooks. (n.d.). Recent Therapeutic Approaches for Neurodegenerative Disorders.
- MDPI. (n.d.). Biomarkers of Neurodegenerative Diseases: Biology, Taxonomy, Clinical Relevance, and Current Research Status.
- PubMed. (2025, June 26). Target Engagement Assays in Early Drug Discovery.
- Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases.
- Saint John's Cancer Institute. (n.d.). Neurodegenerative Disease Therapy.
- Open Exploration Publishing. (n.d.). Biomarkers in neurodegenerative diseases: a broad overview.
- Medical News Today. (2024, April 25). Parkinson's: New treatment may help reduce motor symptoms.
- Frontiers. (n.d.). Innovative Therapies Against Neurodegenerative Disorders: from New Active Molecules to Novel Drug Delivery Systems.
- The ALS Association. (n.d.). Stem Cells and ALS.
- MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications.
- Swiss-RX. (n.d.). Stem Cell Therapy for ALS Treatment: Evidence & Outcomes.
- PMC. (2015, April 28). The Treatment Strategies for Neurodegenerative Diseases by Integrative Medicine.
- MD Biosciences. (2024, March 18). In Vitro Modeling.
- Neurodex. (n.d.). Biomarkers as Game-Changers in Neurodegenerative Disease Diagnostics.
- News-Medical.Net. (2024, April 19). Monoclonal antibody Prasinezumab shows promise in slowing rapid Parkinson's progression.
- Neuroscience News. (2024, April 16). Monoclonal Antibody Slows Rapid Motor Decline in Parkinson's.

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## Sources

- 1. New strategies of neurodegenerative disease treatment with extracellular vesicles (EVs) derived from mesenchymal stem cells (MSCs) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [emulatebio.com](https://emulatebio.com) [[emulatebio.com](https://emulatebio.com)]
- 3. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 4. Neurodegenerative diseases - Improving clinical trial outcomes [[neurotorium.org](https://neurotorium.org)]
- 5. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 6. Frontiers | In vitro Models of Neurodegenerative Diseases [[frontiersin.org](https://frontiersin.org)]
- 7. [taylorfrancis.com](https://taylorfrancis.com) [[taylorfrancis.com](https://taylorfrancis.com)]
- 8. Frontiers | Small-molecule drugs development for Alzheimer's disease [[frontiersin.org](https://frontiersin.org)]
- 9. Antioxidant Therapeutic Strategies in Neurodegenerative Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. Small-molecule drugs development for Alzheimer's disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. Frontiers | Innovative Therapies Against Neurodegenerative Disorders: from New Active Molecules to Novel Drug Delivery Systems [[frontiersin.org](https://frontiersin.org)]
- 12. Parkinson's: New treatment may help reduce motor symptoms [[medicalnewstoday.com](https://medicalnewstoday.com)]
- 13. [neurosciencenews.com](https://neurosciencenews.com) [[neurosciencenews.com](https://neurosciencenews.com)]
- 14. Future of Monoclonal Antibody Therapy in Parkinson's Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. [unique.com](https://unique.com) [[unique.com](https://unique.com)]
- 17. [bmj.com](https://bmj.com) [[bmj.com](https://bmj.com)]
- 18. A new treatment for Huntington's disease is genuinely promising – but here's why we still need caution [[unsw.edu.au](https://unsw.edu.au)]

- [19. Stem cell treatments for amyotrophic lateral sclerosis \(ALS\): A critical overview of early phase trials - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. als.org \[als.org\]](#)
- [21. Stem Cells: ALS Treatment Breakthrough \(2025\) \[dvcstem.com\]](#)
- [22. Stem Cell Therapy for ALS Treatment: Evidence & Outcomes \[gencell.com.ua\]](#)
- [23. Cell death assays for neurodegenerative disease drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. Target Engagement Assays in Early Drug Discovery - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. Biomarkers for neurodegenerative disorders | Proteintech Group \[ptglab.com\]](#)
- [26. Biomarkers in neurodegenerative diseases: a broad overview \[explorationpub.com\]](#)
- [27. neurodex.co \[neurodex.co\]](#)
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